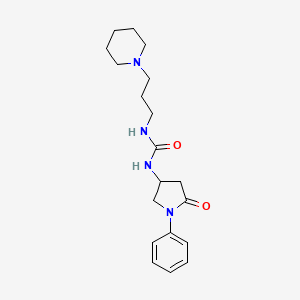

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea

Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea is a urea-based small molecule characterized by two key structural motifs: a 5-oxo-1-phenylpyrrolidin-3-yl group and a 3-(piperidin-1-yl)propyl chain.

Properties

IUPAC Name |

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(3-piperidin-1-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c24-18-14-16(15-23(18)17-8-3-1-4-9-17)21-19(25)20-10-7-13-22-11-5-2-6-12-22/h1,3-4,8-9,16H,2,5-7,10-15H2,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUUTBMKGOMVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C17H20N2O4

- Molar Mass : 316.35 g/mol

- CAS Number : 1010873-30-9

- Structure : The compound features a pyrrolidine core with a phenyl group and a piperidine substituent, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, primarily through its interaction with specific biological targets:

- Antioxidant Activity : Studies have shown that derivatives of pyrrolidine compounds can possess antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

- Cytotoxicity : In vitro tests have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in oncology, particularly in targeting specific tumor types .

- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission. Its structure suggests potential interactions with dopamine and serotonin receptors, which could influence mood and behavior .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The urea moiety is known to interact with enzymes, potentially inhibiting pathways involved in cell proliferation and survival.

- Receptor Binding : The piperidine and pyrrolidine rings may facilitate binding to neurotransmitter receptors, altering signaling pathways related to mood regulation and cognition.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of the compound in animal models. Behavioral tests indicated anxiolytic-like effects, suggesting its potential use in treating anxiety disorders. The study also highlighted alterations in neurotransmitter levels consistent with modulation of serotonergic pathways .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O4 |

| Molar Mass | 316.35 g/mol |

| CAS Number | 1010873-30-9 |

| Antioxidant Activity | Yes |

| Cytotoxicity | Yes (in specific cell lines) |

| Receptor Modulation | Possible (dopamine/serotonin) |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features. It has been studied for its potential use as an inhibitor in various biological pathways:

- Enzyme Inhibition : The compound has shown promise as a potent inhibitor of specific enzymes, which can be beneficial in treating diseases where these enzymes play a critical role. For instance, it has been linked with the inhibition of carboxylesterase activity, relevant in metabolic processes involving drug metabolism and detoxification .

- Therapeutic Targets : Recent studies have utilized integrated computational approaches to identify therapeutic targets for compounds similar to 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea. These findings suggest that the compound may influence pathways related to cancer and neurodegenerative diseases .

Case Studies

Several case studies have explored the applications of this compound in clinical and preclinical settings:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific tumor growth in vitro, indicating its potential as an anticancer agent .

- Neuropharmacology : Research has shown that this compound may exert neuroprotective effects in models of neurodegeneration, suggesting applications in treating conditions like Alzheimer's disease .

- Toxicological Assessments : Toxicity evaluations have indicated a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models, making it a candidate for further clinical development .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Key Observations:

- Pyrrolidinone vs. Heterocyclic Cores: The target’s 5-oxo-pyrrolidinyl group distinguishes it from analogs with isoquinoline (compound 13) or purine (compounds 16–18 in ) cores. The pyrrolidinone ring may confer conformational rigidity and enhanced hydrogen-bonding capacity compared to planar aromatic systems.

- Synthetic Routes : Most urea derivatives in the evidence employ carbodiimide-mediated coupling (e.g., EDC·HCl) or nitro reductions. The target compound likely follows similar protocols, given the prevalence of these methods .

Physicochemical and Pharmacological Properties

- Melting Points: Urea derivatives with aromatic substituents (e.g., compound 13, m.p. 160–162°C) generally exhibit higher melting points than aliphatic analogs due to π-π stacking. The target’s pyrrolidinone and piperidine groups may reduce crystallinity, yielding a lower melting point.

- Mass Spectrometry : Analogs like S18 (LCMS m/z 495.1) and compound 17 (HRMS m/z 493.6) highlight the utility of MS in confirming urea derivatives. The target compound would require similar characterization .

- Solubility: The piperidine-propyl chain in the target compound likely enhances solubility in organic solvents compared to polar morpholinoethyl or triazole-containing derivatives (e.g., 15a) .

Table 2: Hypothetical Pharmacological Comparison

| Compound Type | Likely Target Class | Advantages of Target Compound |

|---|---|---|

| Purine-urea (e.g., S18) | Kinases (Nek2) | Enhanced rigidity for selective binding |

| Isoquinoline-urea (e.g., 13) | DNA-interacting enzymes | Improved membrane permeability |

| Piperidine-propyl-urea | GPCRs or ion channels | Balanced lipophilicity and solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.